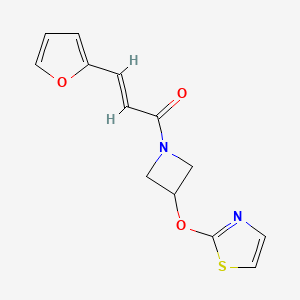
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as FTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This compound has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis and availability. However, this compound has some limitations, including its low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the study of this compound in combination with other drugs or therapies may provide new treatment options for various diseases.
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research for its various applications in drug discovery and development. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development of this compound-based drugs.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the condensation of furan-2-carbaldehyde with 3-(2-bromoacetyl)thiazolidine-2-thione, followed by the reaction with 2-aminomethylpyridine and acetic anhydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been shown to inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(4-3-10-2-1-6-17-10)15-8-11(9-15)18-13-14-5-7-19-13/h1-7,11H,8-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLICEZMMJGKECF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

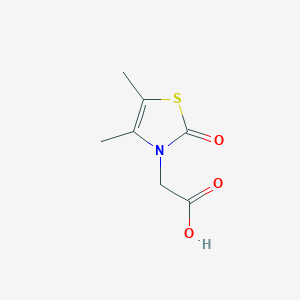

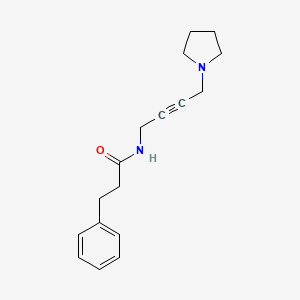
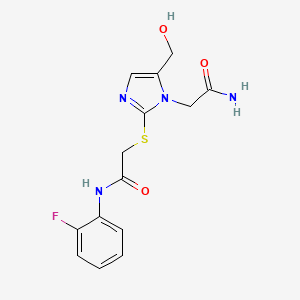
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)

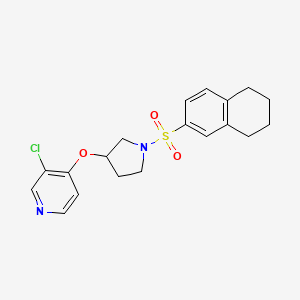
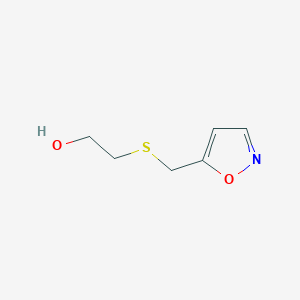
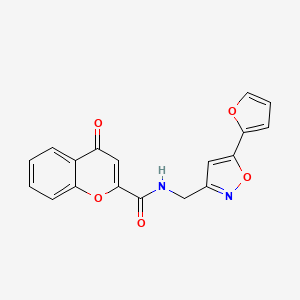
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)